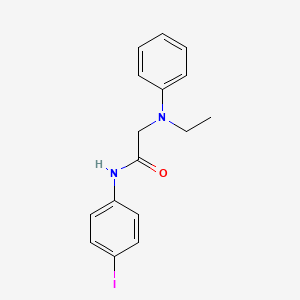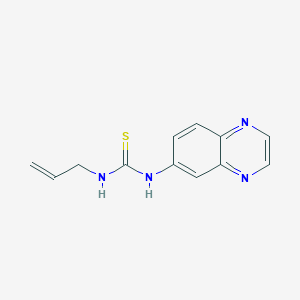![molecular formula C17H17FN2O2 B5209763 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5209763.png)
4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide, also known as LMK-235, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound inhibits the activity of the enzyme N-myristoyltransferase (NMT), which is essential for the survival and growth of cancer cells. By inhibiting NMT, 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide disrupts the myristoylation of proteins, which is critical for their proper function.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide has been found to exhibit anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory cytokines and to alleviate pain in animal models. Furthermore, it has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide is its potent anti-tumor activity against a range of cancer cell lines. Additionally, it has been found to have a favorable pharmacokinetic profile, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and to develop more potent analogs. Additionally, it may be worthwhile to explore the potential of this compound for the treatment of other diseases, such as inflammation and pain. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide in humans.
Métodos De Síntesis
The synthesis of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide involves the reaction between 4-fluorobenzoyl chloride and N-(isopropylcarbamoyl)-4-aminobenzamide. The reaction is carried out in the presence of a strong base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 4-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide have been explored in various preclinical studies. It has been found to exhibit potent anti-tumor activity in vitro and in vivo against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11(2)19-16(21)13-5-9-15(10-6-13)20-17(22)12-3-7-14(18)8-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPOQPLXUNVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-methyl-N-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}glycinate](/img/structure/B5209692.png)
![2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5209700.png)
![diethyl 5-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5209706.png)
![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(5-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B5209726.png)
![5-({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoyl}amino)isophthalic acid](/img/structure/B5209736.png)
![methyl 3-({[3-(diethylamino)propyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5209748.png)
![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N,N-dimethyl-1,4-benzenediamine hydrobromide](/img/structure/B5209754.png)
![(3R*,4R*)-1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5209755.png)

![1-[(5-bromo-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5209770.png)
methanol](/img/structure/B5209776.png)
